molecular formula C20H28N2O6 B8092649 tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

Cat. No.: B8092649
M. Wt: 392.4 g/mol
InChI Key: MESDJSFCSWUGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate is a bicyclic pyrrolidine derivative widely used as an intermediate in pharmaceutical synthesis. Its structure features a benzyl-substituted hexahydropyrrolo[3,4-c]pyrrole core protected by a tert-butyl carbamate group, with oxalic acid as a counterion to enhance stability and crystallinity. The compound is synthesized via a multi-step process involving benzylamine alkylation and subsequent palladium-catalyzed debenzylation (CAS: 186202-73-3) . Its applications span drug discovery, particularly in modulating central nervous system (CNS) targets and kinase inhibitors due to the rigid bicyclic scaffold .

Properties

IUPAC Name

tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.C2H2O4/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15-16H,9-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESDJSFCSWUGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate (CAS No. 2444046-27-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C20H28N2O6C_{20}H_{28}N_{2}O_{6}, with a molecular weight of 392.45 g/mol. The compound features a complex structure that includes a hexahydropyrrolo core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H28N2O6C_{20}H_{28}N_{2}O_{6}
Molecular Weight392.45 g/mol
CAS Number2444046-27-7
IUPAC NameThis compound

Research indicates that this compound exhibits various biological activities, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with specific receptors and enzymes that play critical roles in these processes.

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of related compounds within the same class:

  • Study on Anticancer Activity : In vitro assays demonstrated that derivatives of hexahydropyrrolo compounds significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing cell cycle arrest and apoptosis .
  • Neuroprotection Research : A study focused on neuroprotective effects highlighted that similar compounds reduced neuronal cell death in models of oxidative stress, suggesting a potential mechanism involving the modulation of reactive oxygen species (ROS) levels .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we compare it with structurally similar compounds.

Table 2: Comparative Biological Activity

CompoundAntitumor ActivityNeuroprotective Effects
This compoundModerateYes
cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateHighModerate
Other Hexahydropyrrolo DerivativesVariableYes

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Key Applications
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate 186202-73-3 C19H26N2O2·C2H2O4 303.6 (free base) Benzyl 53% CNS drug intermediates
tert-Butyl 5-(1H-benzotriazole-5-carbonyl) derivative (Compound 26) - C18H20N6O3 358.5 [M+H]+ Benzotriazole-carbonyl 83% Protease inhibitors
tert-Butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 1936709-23-7 C14H24N2O2 252.35 Cyclopropyl - High-throughput screening
cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 370879-56-4 C19H26N2O2 303.6 Benzyl (cis isomer) - Stereospecific synthesis
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (unsubstituted) 141449-85-6 C11H20N2O2 212.29 None - Scaffold for functionalization

Preparation Methods

Fischer Indolization and Alkylation

The pyrrolo[3,4-c]pyrrole scaffold is synthesized via Fischer indolization of 1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one intermediates with phenylhydrazine derivatives. For example, compound 13 (2-benzylpyrrolo[3,4-b]indole) is formed in 88% yield by reacting dione 3 with phenylhydrazine in acetic acid at 80°C. Subsequent alkylation with benzyl chloride introduces the benzyl group at the N2 position.

Reductive Amination

Alternative routes employ lithium borohydride to reduce pyrrolidine-2,3-dione intermediates. For instance, ethyl malonate derivatives are reduced to diols, followed by tosylation and cyclization with benzylamine to form the bicyclic core. This method achieves 69–82% yields for 4-benzyloctahydropyrrolo[3,4-b]oxazine derivatives.

tert-Butyl Carbamate Protection

Boc Anhydride Coupling

The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. For example, intermediate 5 (4-benzyloctahydropyrrolo[3,4-b]oxazine) reacts with Boc₂O under inert conditions, yielding the Boc-protected derivative in 85–92% purity. Optimal conditions require 1.2 equivalents of Boc₂O and catalytic DMAP at 0–25°C.

Deprotection and Salt Formation

The Boc group is selectively removed using HCl in dioxane , followed by oxalate salt formation. In one protocol, the free base is treated with oxalic acid in ethanol, yielding the oxalate salt with >95% purity after recrystallization.

Multi-Step Synthesis from Ethyl Malonate

Stepwise Protocol (Patent CN111518015A)

This method involves four steps:

  • Ethyl malonate cyclization with ammonium acetate in ethanol (80°C, 5 hr).

  • Lithium borohydride reduction in tetrahydrofuran (0°C, 2 hr).

  • Tosylation with p-toluenesulfonyl chloride in dichloromethane.

  • Cyclization with benzylamine in acetonitrile (reflux, 12 hr).

StepReagent/ConditionsYield
1Ethanol, 80°C64%
2LiBH₄, THF77%
3TsCl, DCM52%
4Benzylamine, ACN88%

Hydrogenation and Oxalate Precipitation

Catalytic Hydrogenation

A palladium-catalyzed hydrogenation step is critical for reducing nitro or imine intermediates. For example, benzyl-protected intermediates are hydrogenated at 50 psi H₂ in methanol, achieving 92% conversion. The oxalate salt is precipitated by adding oxalic acid to the free base in ethyl acetate.

Comparative Analysis of Methods

Yield and Purity

  • Fischer indolization offers high regioselectivity (88% yield) but requires harsh acidic conditions.

  • Reductive amination provides moderate yields (69–82%) but avoids toxic reagents.

  • Boc protection achieves >90% purity but necessitates anhydrous conditions.

Industrial Scalability

The multi-step ethyl malonate route (Patent CN111518015A) is preferred for large-scale production due to cost-effective reagents and reproducible yields. In contrast, catalytic hydrogenation, while efficient, involves costly Pd/C catalysts.

Mechanistic Insights

SN1 vs. SN2 Pathways

Benzylation proceeds via an SN1 mechanism due to the tertiary carbocation stability. For example, tert-butyl benzyl chloride reacts with ammonia in the presence of benzaldehyde, forming the imine intermediate, which hydrolyzes to the amine.

Steric Effects

The tert-butyl group imposes steric hindrance, directing electrophilic substitution to the para position of the benzyl ring. This selectivity is confirmed by XRD studies of analogous pyrrolo[3,4-c]pyrrole derivatives .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventCH2Cl2Ensures solubility of intermediates
TemperatureRoom temperatureAvoids side reactions
PurificationFlash chromatographyRemoves unreacted starting materials

How is the structural integrity of the compound confirmed post-synthesis?

Answer:
Structural confirmation relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR spectra verify the presence of characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, benzyl protons at ~7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 316.3948 for C18H24N2O3) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm<sup>-1</sup> for the ester) .

Data Cross-Validation : Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for resolution .

What safety protocols are critical when handling this compound?

Answer:
Based on hazard assessments:

  • Personal Protective Equipment (PPE) :
    • Respiratory: Use NIOSH-approved P95 or EU-standard P1 filters for low exposure; OV/AG/P99 or ABEK-P2 for high exposure .
    • Skin/Eyes: Impermeable gloves (e.g., nitrile) and face shields to prevent contact (H315/H319 warnings) .
  • Engineering Controls : Fume hoods for reactions, with secondary containment to prevent environmental release .
  • First Aid : Immediate rinsing with water for eye/skin contact; medical consultation required for ingestion .

Toxicological Note : No carcinogenicity (IARC/OSHA), but acute oral toxicity (Category 4) and respiratory irritation (Category 3) warrant caution .

How can reaction conditions be optimized for higher yield and enantiomeric purity?

Answer:
Advanced optimization strategies include:

  • Catalysis : Palladium-catalyzed amination (e.g., for introducing benzyl groups) improves regioselectivity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to suppress racemization .
  • Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to isolate enantiomers (e.g., (3aR,6aS) vs. (3aS,6aR)) .

Case Study : In the synthesis of a related pyrrolidine derivative, Boc-deprotection with HCl followed by LiOH hydrolysis achieved >95% enantiomeric excess (ee) .

What mechanistic insights exist for the compound’s potential pharmacological activity?

Answer:
While direct studies are limited, structural analogs suggest:

  • Target Engagement : Interaction with neurotransmitter receptors (e.g., dopamine, serotonin) due to the pyrrolidine scaffold’s conformational flexibility .
  • Enzyme Inhibition : Derivatives act as autotaxin (ATX) inhibitors, blocking lysophosphatidic acid (LPA) signaling in cancer models .

Q. Structure-Activity Relationship (SAR) :

ModificationBiological Impact
Benzyl groupEnhances lipophilicity and blood-brain barrier penetration
Oxalate saltImproves aqueous solubility for in vivo studies

How are solubility challenges addressed in experimental settings?

Answer:

  • Co-Solvent Systems : Use DMSO:water mixtures (e.g., 10:90) for in vitro assays .
  • Salt Formation : Conversion to oxalate or hydrochloride salts enhances solubility (e.g., from 0.1 mg/mL to >5 mg/mL) .
  • Nanoformulation : Liposomal encapsulation for targeted delivery in pharmacokinetic studies .

Q. HT-Solubility Assay Data :

Solvent SystemSolubility (mg/mL)
Phosphate buffer (pH 7.4)0.2
10% DMSO/water5.8

How is crystallographic data analyzed to resolve structural ambiguities?

Answer:

  • Software : SHELX suite (SHELXL for refinement, SHELXD for phase solution) is widely used for small-molecule crystallography .
  • Key Metrics :
    • R-factor: <0.05 indicates high-quality data.
    • Twinning Analysis: Resolves pseudo-symmetry in fused-ring systems .

Example : A related cyclopenta-pyrrolo derivative showed twinning (twin law -h, -k, l), resolved via SHELXL’s TWIN command .

What strategies mitigate discrepancies in spectroscopic data during characterization?

Answer:

  • Dynamic NMR : Resolves conformational exchange broadening in <sup>1</sup>H NMR (e.g., chair-boat transitions in pyrrolidine rings) .
  • 2D Techniques : HSQC and HMBC correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign quaternary carbons .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts, aiding peak assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.